molecular formula C17H13N7O2S B5971507 9-METHYL-3-{[(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]SULFANYL}-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE

9-METHYL-3-{[(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]SULFANYL}-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE

Cat. No.: B5971507
M. Wt: 379.4 g/mol
InChI Key: GHJKSFPXDAPLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-METHYL-3-{[(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]SULFANYL}-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE is a complex heterocyclic compound that combines the structural features of benzimidazole and triazole rings

Preparation Methods

The synthesis of 9-METHYL-3-{[(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]SULFANYL}-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes the following steps:

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

9-METHYL-3-{[(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]SULFANYL}-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, hydrazine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 9-METHYL-3-{[(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]SULFANYL}-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The benzimidazole and triazole rings can also interact with DNA and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar compounds include other benzimidazole and triazole derivatives, such as:

The uniqueness of 9-METHYL-3-{[(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]SULFANYL}-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE lies in its combined structural features, which provide a unique set of chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

4-methyl-1-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O2S/c1-22-13-4-2-3-5-14(13)23-16(22)20-21-17(23)27-9-15-18-11-7-6-10(24(25)26)8-12(11)19-15/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJKSFPXDAPLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NN=C3SCC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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